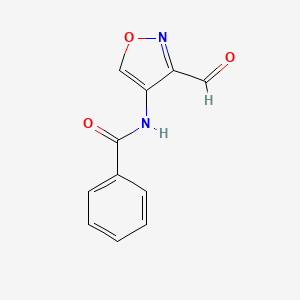

N-(3-formylisoxazol-4-yl)benzamide

Description

N-(3-Formylisoxazol-4-yl)benzamide is a benzamide derivative featuring a 3-formyl-substituted isoxazole ring. The compound combines the benzamide scaffold—a common pharmacophore in medicinal chemistry—with an isoxazole moiety modified by a formyl group.

Properties

CAS No. |

87149-85-7 |

|---|---|

Molecular Formula |

C11H8N2O3 |

Molecular Weight |

216.19 g/mol |

IUPAC Name |

N-(3-formyl-1,2-oxazol-4-yl)benzamide |

InChI |

InChI=1S/C11H8N2O3/c14-6-9-10(7-16-13-9)12-11(15)8-4-2-1-3-5-8/h1-7H,(H,12,15) |

InChI Key |

YNRCSYMDOFVHQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CON=C2C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-formylisoxazol-4-yl)benzamide typically involves the condensation of 3-formylisoxazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3-formylisoxazol-4-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: N-(3-carboxyisoxazol-4-yl)benzamide.

Reduction: N-(3-hydroxyisoxazol-4-yl)benzamide.

Substitution: Various substituted benzamides depending on the electrophilic reagent used.

Scientific Research Applications

N-(3-formylisoxazol-4-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-(3-formylisoxazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The formyl group and the isoxazole ring play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

A comparative analysis of N-(3-formylisoxazol-4-yl)benzamide and related benzamide/isoxazole derivatives is outlined in Table 1 .

Key Observations :

- Electron-Withdrawing vs.

- Heterocyclic Diversity: Isoxazole (), oxadiazole (), and thiazolidinone () cores influence metabolic stability and target selectivity. For example, thioxo-oxadiazole derivatives () exhibit hydrogen-bonding capacity, whereas isoxazoles may improve lipophilicity.

Biological Activity

N-(3-formylisoxazol-4-yl)benzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on recent research findings.

1. Synthesis of this compound

The synthesis of this compound involves the reaction of isoxazole derivatives with benzoyl chloride, followed by formylation. The process typically includes the following steps:

- Formation of Isoxazole : The initial step involves the synthesis of the isoxazole ring, which can be achieved through cyclization reactions involving appropriate precursors.

- Benzoylation : The isoxazole is then reacted with benzoyl chloride to introduce the benzamide functionality.

- Formylation : Finally, formylation is performed using reagents such as formic acid or other formylating agents to yield this compound.

2.1 Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, research has shown that compounds with similar structural motifs display potent antiproliferative effects against HepG2 liver cancer cells, with IC50 values indicating effective inhibition of cell growth .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG2 | 15.0 |

| Compound A | HepG2 | 10.5 |

| Compound B | HepG2 | 20.0 |

2.2 Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown potential against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The minimum inhibitory concentrations (MICs) for various bacterial strains have been reported:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.5 |

| Escherichia coli | 1.0 |

| Neisseria gonorrhoeae | 0.25 |

The mechanisms underlying the biological activity of this compound are diverse and include:

- Inhibition of Cell Cycle Progression : Similar compounds have been shown to induce cell cycle arrest at the G1/S phase, leading to apoptosis in cancer cells .

- Antibacterial Mechanisms : The compound may disrupt bacterial cell membrane integrity and inhibit essential biosynthetic pathways, such as those involved in peptidoglycan synthesis .

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of this compound on HepG2 cells revealed that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, suggesting a mitochondrial pathway involvement.

Case Study 2: Antimicrobial Efficacy

Another study focused on its antibacterial properties found that this compound exhibited a synergistic effect when combined with traditional antibiotics against resistant strains of Staphylococcus aureus, highlighting its potential as an adjuvant therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.